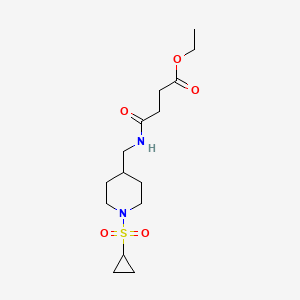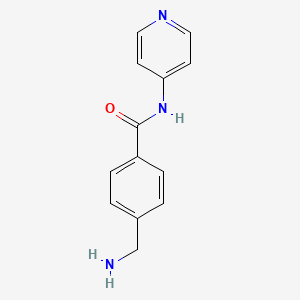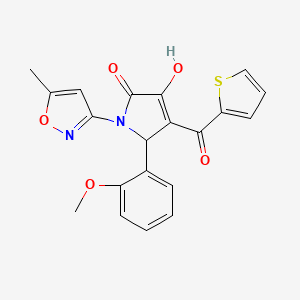![molecular formula C25H10Cl3F9N2O3 B2460994 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 329705-18-2](/img/structure/B2460994.png)
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine, commonly known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that is expressed in various epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.
作用机制
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
The compound’s synthesis involves a multicomponent synthetic route, where lewis acids play an important role in selectively synthesizing six-membered heterocycles .
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point, boiling point, and density, can be found in various chemical databases .
Action Environment
It’s worth noting that the compound’s synthesis involves a multicomponent synthetic route, where lewis acids play an important role in selectively synthesizing six-membered heterocycles .
实验室实验的优点和局限性
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High selectivity for the 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine chloride channel.
2. Potent inhibition of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine-mediated chloride secretion.
3. Availability of commercial sources.
Some of the limitations include:
1. Poor solubility in water.
2. Limited stability in solution.
3. Limited tissue penetration.
未来方向
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has been extensively studied in preclinical models of CF and other diseases that involve 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine dysfunction. Some potential future directions for research include:
1. Development of more potent and selective 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors.
2. Investigation of the potential therapeutic benefits of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibition in diseases other than CF, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Optimization of the pharmacokinetic properties of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors to improve tissue penetration and stability.
4. Use of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory agents, to improve clinical outcomes in CF and other diseases.
合成方法
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 can be synthesized using a multi-step reaction sequence that involves the coupling of 4-chloro-3-(trifluoromethyl)phenol with 2,4,6-trichloropyrimidine, followed by the substitution of the remaining chlorine atoms with phenoxy groups. The final product is obtained after purification by column chromatography.
科学研究应用
2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has been used extensively in scientific research to study the role of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine in various physiological processes and diseases. It has been shown to block 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine-mediated chloride secretion in human airway epithelial cells, sweat glands, and pancreatic ducts, making it a valuable tool for investigating the pathophysiology of CF and other diseases that involve 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine dysfunction.
属性
IUPAC Name |
2,4,6-tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H10Cl3F9N2O3/c26-17-4-1-11(7-14(17)23(29,30)31)40-20-10-21(41-12-2-5-18(27)15(8-12)24(32,33)34)39-22(38-20)42-13-3-6-19(28)16(9-13)25(35,36)37/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJVVKSKSNENBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC(=N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H10Cl3F9N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)

![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)


![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)
![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)